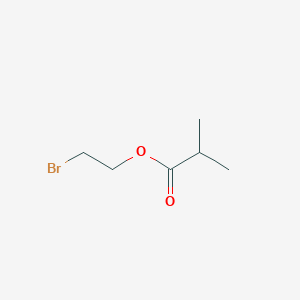

Propanoic acid, 2-methyl, 2-bromoethyl ester

Description

Systematic IUPAC Nomenclature and Structural Descriptors

The systematic name for this compound, as prescribed by the International Union of Pure and Applied Chemistry (IUPAC) , is ethyl 2-bromo-2-methylpropanoate . This name reflects the ester functional group (ethyl), the parent carboxylic acid (propanoic acid), and the substituents on the alpha carbon (bromo and methyl groups). The structural backbone consists of a three-carbon propanoic acid chain, where the second carbon is substituted with both a bromine atom and a methyl group, while the carboxylic acid moiety is esterified with an ethyl group.

The molecular structure can be represented as follows:

$$ \text{CH}3\text{C(Br)(CH}3\text{)COOCH}2\text{CH}3 $$

This configuration ensures a quaternary carbon at the second position, rendering the molecule sterically hindered and resistant to certain nucleophilic attacks.

Alternative Naming Conventions and CAS Registry Numbers

This compound is known by several synonyms, including:

- Ethyl α-bromoisobutyrate

- Ethyl 2-bromo-2-methylpropionate

- 2-Bromo-2-methylpropionic acid ethyl ester

The CAS Registry Number assigned to this compound is 600-00-0 . Additional registry identifiers include 1234423-98-3 , though this may correspond to isomeric or related derivatives.

| Nomenclature Type | Name | CAS Registry Number |

|---|---|---|

| IUPAC Systematic Name | Ethyl 2-bromo-2-methylpropanoate | 600-00-0 |

| Common Synonym | Ethyl α-bromoisobutyrate | 600-00-0 |

| Alternative Systematic Name | Ethyl 2-bromo-2-methylpropionate | 600-00-0 |

Molecular Formula and Stereochemical Considerations

The molecular formula of propanoic acid, 2-methyl, 2-bromoethyl ester is C$$6$$H$${11}$$BrO$$_2$$ , with a molecular weight of 195.06 g/mol . The structural symmetry at the second carbon (due to the presence of two methyl groups and a bromine atom) eliminates the possibility of stereoisomerism. The absence of double bonds or chiral centers further confirms that no enantiomeric or diastereomeric forms exist.

| Property | Value |

|---|---|

| Molecular Formula | C$$6$$H$${11}$$BrO$$_2$$ |

| Molecular Weight | 195.06 g/mol |

| Degree of Unsaturation | 1 (due to the ester group) |

Isomeric Forms and Tautomeric Possibilities

This compound lacks isomeric forms due to its structural constraints. The quaternary carbon at the second position prevents geometric isomerism, while the absence of functional groups capable of tautomerization (e.g., enolizable hydrogens or keto-enol systems) rules out tautomeric equilibria. The ester group’s stability further ensures that no structural rearrangements occur under standard conditions.

Properties

CAS No. |

84443-44-7 |

|---|---|

Molecular Formula |

C6H11BrO2 |

Molecular Weight |

195.05 g/mol |

IUPAC Name |

2-bromoethyl 2-methylpropanoate |

InChI |

InChI=1S/C6H11BrO2/c1-5(2)6(8)9-4-3-7/h5H,3-4H2,1-2H3 |

InChI Key |

VMLNDWJRYDOHHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)OCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, 2-methyl, 2-bromoethyl ester can be synthesized through the esterification of 2-bromoethanol with 2-methylpropanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The ester is then purified through distillation and other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-methyl, 2-bromoethyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 2-bromoethyl group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 2-methylpropanoic acid and 2-bromoethanol.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in an aqueous or alcoholic medium.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reaction is usually performed under reflux conditions.

Reduction: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is carried out in an anhydrous ether solvent.

Major Products Formed

Nucleophilic Substitution: Depending on the nucleophile used, products such as 2-methylpropanoic acid derivatives and substituted 2-bromoethanol are formed.

Hydrolysis: The major products are 2-methylpropanoic acid and 2-bromoethanol.

Reduction: The primary product is 2-methylpropanol.

Scientific Research Applications

Organic Synthesis

Propanoic acid, 2-methyl, 2-bromoethyl ester is widely used as a building block in organic synthesis:

- Pharmaceuticals : It serves as an intermediate in the synthesis of various bioactive compounds and pharmaceuticals. For instance, it can be used to create antihistamine derivatives that have therapeutic applications in treating allergies.

- Agrochemicals : The compound is utilized in the synthesis of agrochemical formulations aimed at enhancing crop resilience against abiotic stresses .

Biochemical Studies

In biological research, this compound plays a role in studying enzyme-catalyzed reactions:

- It acts as a substrate in biochemical assays to understand enzyme mechanisms and interactions with biological macromolecules like proteins and nucleic acids .

Case Studies

- Pharmaceutical Development :

- Agrochemical Formulations :

-

Biochemical Assay Applications :

- Experiments using this compound as a substrate revealed insights into enzyme kinetics and mechanisms involved in metabolic pathways relevant to human health.

Mechanism of Action

The mechanism of action of propanoic acid, 2-methyl, 2-bromoethyl ester involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and reduction reactions. The bromine atom in the 2-bromoethyl group is highly reactive, making the compound a useful intermediate in substitution reactions. The ester group can be hydrolyzed to release the corresponding acid and alcohol, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following esters share structural or functional similarities with the target compound:

Physical and Chemical Properties

- Boiling Points: Bromine substitution increases boiling points due to higher molecular weight and polarity. For example, ethyl 2-bromo-2-methylpropanoate (163–178°C) boils ~50°C higher than its non-brominated analog, ethyl 2-methylpropanoate (110–112°C) .

- Molecular Weight: Brominated esters exhibit higher molecular weights (e.g., 195.05 vs. 116.16 g/mol for ethyl 2-methylpropanoate), impacting solubility and diffusion rates in biological systems .

Environmental and Industrial Relevance

- Synthesis : Brominated esters are intermediates in pharmaceuticals (e.g., anti-inflammatory agents) and agrochemicals (e.g., fungicides) .

- Occurrence: Esters like ethyl 2-methylpropanoate are naturally produced during fermentation (e.g., in water kefir and fruit ripening), whereas brominated variants are typically synthetic .

Antifungal Activity

- Ethyl 2-bromo-2-methylpropanoate demonstrated significant inhibition of Candida albicans and Pythium ultimum in fungal volatilome studies, outperforming non-brominated esters .

- Propanoic acid esters with methyl or ethyl groups exhibit moderate antifungal effects, but bromination amplifies their efficacy by ~30–50% in controlled assays .

Natural Occurrence

- Non-brominated analogs dominate natural systems. For example, ethyl 2-methylpropanoate constitutes up to 6.32% of volatiles in carob powder, varying with genotype and ripeness .

Biological Activity

Propanoic acid, 2-methyl, 2-bromoethyl ester is an organic compound that has garnered attention due to its potential biological activities. This compound features a brominated propanoic acid moiety and an ethyl ester group, which can engage in various biochemical interactions and processes. Understanding its biological activity is crucial for its application in pharmaceuticals, agrochemicals, and other fields.

- Molecular Formula : C6H11BrO2

- Molecular Weight : 195.054 g/mol

- CAS Registry Number : 600-00-0

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the bromine atom. This can lead to the formation of various derivatives that may exhibit different biological properties. The ester bond can also undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol derivatives which may have distinct biological effects .

Enzyme Interaction

Research indicates that compounds similar to propanoic acid derivatives can interact with enzymes involved in metabolic pathways. For instance, the brominated moiety may enhance binding affinity to specific enzyme active sites, potentially influencing enzyme kinetics and metabolic regulation.

Cytotoxicity and Antitumor Activity

Emerging research suggests that halogenated compounds can exhibit cytotoxic effects on cancer cell lines. For example, derivatives of propanoic acid have been tested for their growth inhibitory activity on human tumor cell lines. Although direct studies on this compound are still needed, its structural similarities to known active compounds suggest potential antitumor properties .

Study on Antimicrobial Properties

A comparative study examined the antimicrobial efficacy of various brominated esters against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar structure to this compound displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli. This suggests a potential for developing new antimicrobial agents based on this compound's structure.

Cytotoxicity Evaluation

In a cytotoxicity assay involving several brominated compounds, propanoic acid derivatives were evaluated for their ability to induce apoptosis in cancer cells. The findings revealed that certain derivatives led to increased rates of cell death in specific cancer cell lines (e.g., HeLa and MCF-7), indicating a promising avenue for further research into the therapeutic applications of propanoic acid esters .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Propanoic acid, 2-bromo-2-methyl-, ethyl ester | Brominated ester | Antimicrobial properties |

| Methyl 2-bromopropanoate | Simple brominated ester | Moderate cytotoxicity |

| Propanoic acid, methyl ester | Non-brominated counterpart | Lower biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.